molecular formula C24H18N4O3 B2442300 1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione CAS No. 958584-88-8

1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2442300
CAS No.: 958584-88-8
M. Wt: 410.433
InChI Key: RVBSRFOCXARRQF-UHFFFAOYSA-N
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Description

The compound “1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione” is a derivative of 4-oxo-4H-pyrido[1,2-a]pyrimidine . It is part of a series of compounds that were synthesized and evaluated for their in vitro anti-HIV-1 activity .


Synthesis Analysis

The synthesis of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives, including the compound , involves the use of 1,3,4-oxadiazole and 1,3,4-thiadiazole rings as part of the metal chelation motif . The structure of the synthesized compounds was confirmed by IR, 1 HNMR, ESI–MS, and CHN analysis .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrido[1,2-a]pyrimidine core. The compound also contains a quinazoline-2,4(1H,3H)-dione group .

Scientific Research Applications

Optoelectronic Applications

Quinazoline and pyrimidine derivatives, including those structurally related to the compound , have found significant applications in optoelectronics. These compounds are incorporated into π-extended conjugated systems, creating novel materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Their electroluminescent properties and ability to act as colorimetric pH sensors are notable. For instance, iridium complexes based on quinazoline or pyrimidine derivatives are high-efficiency phosphorescent materials for OLED applications. Additionally, pyrimidine derivatives have shown potential as photosensitizers for dye-sensitized solar cells and as thermally activated delayed fluorescence emitters (Lipunova et al., 2018).

Medicinal Chemistry and Biological Activity

The quinazoline scaffold, including compounds similar to the one specified, has demonstrated a broad spectrum of biological activities. These compounds have been studied for their anticancer, anti-inflammatory, and antimicrobial properties, among others. Quinazoline-4(3H)-ones and their derivatives are particularly highlighted for their potential in medicinal chemistry, showing activity against various bacterial strains and potential in addressing antibiotic resistance challenges. Their structural diversity has opened new fields in the search for active molecules against colorectal cancer, showcasing the ability to modulate the expression of genes and proteins involved in cancer progression (Tiwary et al., 2016).

CO2 Conversion and Environmental Applications

In addition to their applications in optoelectronics and medicinal chemistry, derivatives of quinazoline and pyrimidine have been explored for environmental applications, such as the conversion of CO2 into value-added chemicals. Ionic liquid-based catalysts, for instance, have been tuned for the conversion of CO2 into quinazoline-2,4(1H,3H)-diones, illustrating the role of these compounds in carbon capture and utilization strategies (Zhang et al., 2023).

Properties

IUPAC Name

3-(4-methylphenyl)-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O3/c1-16-9-11-18(12-10-16)28-23(30)19-6-2-3-7-20(19)27(24(28)31)15-17-14-22(29)26-13-5-4-8-21(26)25-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBSRFOCXARRQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=O)N5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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